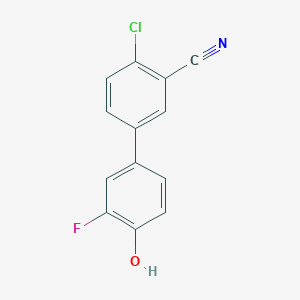

4-(4-Chloro-3-cyanophenyl)-2-fluorophenol

Description

Significance of Halogenated and Cyano-Substituted Aromatic Systems in Modern Organic Chemistry

Halogenated and cyano-substituted aromatic systems are fundamental building blocks in organic chemistry. The inclusion of halogen atoms (fluorine, chlorine, bromine, iodine) and cyano groups (-CN) on an aromatic ring can profoundly influence the molecule's reactivity, lipophilicity, and binding interactions with biological targets.

Halogens, particularly chlorine and fluorine, are widely used in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. nih.gov Halogenation is a key example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. cir-safety.org The introduction of a halogen can alter the electron distribution within the aromatic ring, affecting its reactivity in subsequent chemical transformations. uni.lu For instance, the direct chlorination of 4-fluorophenol (B42351) can yield 2-chloro-4-fluorophenol (B157789) with high selectivity. google.com

The cyano group is a strong electron-withdrawing group, which can significantly impact the electronic properties of the aromatic ring. nih.gov This feature is often exploited in the design of molecules for materials science and pharmaceuticals. The presence of a cyano group can also provide a handle for further chemical modifications, as it can be converted into other functional groups such as carboxylic acids or amines. google.com

The combination of halogens and cyano groups on an aromatic system, as seen in the 4-chloro-3-cyanophenyl moiety of the target compound, creates a unique electronic environment that can be advantageous for specific applications.

Overview of Phenol (B47542) Derivatives in Contemporary Chemical Synthesis and Biological Inquiry

Phenol derivatives are a diverse class of organic compounds with widespread applications. guidechem.com They serve as crucial intermediates in the synthesis of polymers, dyes, and pharmaceuticals. nih.gov The hydroxyl group of the phenol can act as a hydrogen bond donor and can be readily modified, making it a versatile functional group in chemical synthesis.

In the realm of biological inquiry, phenol derivatives are known to exhibit a broad spectrum of activities, including antimicrobial, antioxidant, and anticancer properties. guidechem.comstenutz.eu This has led to their investigation as potential lead compounds in drug discovery. stenutz.eu For example, linking phenol scaffolds with other pharmacophores, such as quinazolin-4-one, has been explored to enhance antioxidant activity. sigmaaldrich.com

The synthesis of phenol derivatives can be achieved through various methods, including the functionalization of existing phenols or the construction of the phenol ring from acyclic precursors. sigmaaldrich.comnih.gov

Strategic Research Focus on 4-(4-Chloro-3-cyanophenyl)-2-fluorophenol and its Structural Context

The 2-fluorophenol (B130384) moiety is a common structural element in bioactive molecules. The fluorine atom can enhance binding affinity and improve metabolic stability. The 4-chloro-3-cyanophenyl group presents a di-substituted aromatic ring with distinct electronic properties due to the presence of both an electron-withdrawing cyano group and a halogen atom.

Physicochemical Properties of Related Compounds:

To provide context, the physicochemical properties of the parent monofunctionalized phenols are presented in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Chlorophenol (B41353) | 106-48-9 | C₆H₅ClO | 128.56 | 42-44 | 220 |

| 2-Fluorophenol | 367-12-4 | C₆H₅FO | 112.1 | 16.1 | 151-152 |

| 3-Cyanophenol | 873-62-1 | C₇H₅NO | 119.12 | 81-84 | 243 |

| 4-Chloro-2-fluorophenol | 348-62-9 | C₆H₄ClFO | 146.55 | 20 | 103-104 (at 50 mmHg) |

| 4-Chloro-3-fluorophenol | 348-60-7 | C₆H₄ClFO | 146.55 | 54-56 | 84 (at 44 mmHg) |

| 3-Cyano-4-fluorophenol | Not available | C₇H₄FNO | 137.11 | Not available | Not available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(3-fluoro-4-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNO/c14-11-3-1-8(5-10(11)7-16)9-2-4-13(17)12(15)6-9/h1-6,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAHNRYLPNRSMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90684373 | |

| Record name | 4-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261894-00-1 | |

| Record name | 4-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4 4 Chloro 3 Cyanophenyl 2 Fluorophenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is a primary site for various chemical transformations. Its acidity and nucleophilicity are modulated by the presence of the electron-withdrawing cyano and halogen substituents.

Etherification and Esterification Reactions

The phenolic hydroxyl group of 4-(4-chloro-3-cyanophenyl)-2-fluorophenol is expected to undergo etherification and esterification reactions, which are common for phenols.

Etherification: The Williamson ether synthesis is a widely used method for the preparation of ethers from phenols. osti.govresearchgate.netnih.gov This reaction involves the deprotonation of the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide in a nucleophilic substitution reaction. For this compound, the presence of electron-withdrawing groups enhances the acidity of the phenolic proton, facilitating its removal by a base like sodium hydroxide. google.com The resulting phenoxide can then be reacted with various alkylating agents to yield the corresponding ethers.

| Reactant | Reagent | Product | Reaction Type |

| This compound | 1. NaOH2. R-X (Alkyl halide) | 4-(4-Chloro-3-cyanophenyl)-2-fluorophenyl ether | Williamson Ether Synthesis |

Esterification: Phenols can be converted to esters by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Fischer esterification, which involves reacting a carboxylic acid and an alcohol (in this case, the phenol) in the presence of an acid catalyst, is a common method. libretexts.orgunits.itnih.gov Alternatively, more reactive acylating agents like acid chlorides can be used, often in the presence of a base to neutralize the HCl byproduct. The synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile (B1301987) has been reported, demonstrating the feasibility of esterifying a similarly substituted phenol. researchgate.net Another example is the preparation of esters of 3,5-dibromo-4-hydroxybenzonitrile from 4-cyanophenol. google.com

| Reactant | Reagent | Product | Reaction Type |

| This compound | R-COOH, H+ catalyst | 4-(4-Chloro-3-cyanophenyl)-2-fluorophenyl ester | Fischer Esterification |

| This compound | R-COCl, Base | 4-(4-Chloro-3-cyanophenyl)-2-fluorophenyl ester | Acylation |

Reductive and Oxidative Transformations

The phenolic group itself is not typically reduced under standard conditions. However, the entire aromatic system can be hydrogenated under harsh conditions, though this is generally not a selective transformation.

Oxidative Transformations: Phenols are susceptible to oxidation, and the presence of electron-withdrawing substituents can influence the reaction pathway. The oxidation of halogenated phenols has been studied, indicating that these compounds can be degraded by advanced oxidation processes. rsc.org The oxidation of phenols with copper(II)-halide complexes has also been investigated, showing that phenols with electron-withdrawing substituents are oxidized via a proton-transfer/electron-transfer (PTET) mechanism. nih.gov

Reactivity of the Cyano Functionality

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations, providing access to other important functionalities like carboxylic acids, amides, and amines.

Hydrolysis to Carboxylic Acids and Amidation Reactions

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with aqueous NaOH to form 2,4-dinitrophenol (B41442) proceeds via an addition-elimination mechanism, which is relevant to the potential hydrolysis of the cyano group in the target molecule under basic conditions. youtube.com The hydrolysis of 4-chloro-2-fluorobenzonitrile (B1347046) would be a close analog for predicting the behavior of the cyano group in the target compound. bldpharm.comnih.gov

Amidation: Direct conversion of the cyano group to an amide can be achieved under specific conditions. For instance, the reaction of 4-chloro-3-formylcoumarin with hydroxylamine (B1172632) hydrochloride can lead to the formation of 4-chloro-3-cyanocoumarin, which demonstrates a transformation involving the cyano group in a chlorinated system. orientjchem.org The synthesis of various amides from activated chloro-aryl compounds and amide solvents has also been reported. researchgate.net

| Reactant | Reagent | Product | Reaction Type |

| This compound | H3O+ or OH-, heat | 4-(4-Carboxy-3-chlorophenyl)-2-fluorophenol | Nitrile Hydrolysis |

| This compound | H2O2, base | 4-(4-Carbamoyl-3-chlorophenyl)-2-fluorophenol | Nitrile to Amide Conversion |

Reduction to Amines and Other Nitrile-Based Derivatizations

The cyano group can be reduced to a primary amine (-CH2NH2). This is a valuable transformation for introducing an amino group. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. libretexts.org Reductive amination is another powerful method for synthesizing amines. organic-chemistry.org The reduction of halogen-substituted aromatic nitriles has been shown to proceed effectively. researchgate.net

| Reactant | Reagent | Product | Reaction Type |

| This compound | 1. LiAlH42. H2O | 4-(4-Chloro-3-(aminomethyl)phenyl)-2-fluorophenol | Nitrile Reduction |

| This compound | H2, Catalyst | 4-(4-Chloro-3-(aminomethyl)phenyl)-2-fluorophenol | Catalytic Hydrogenation |

Reactivity of the Halogen Substituents (Chlorine and Fluorine)

The chlorine and fluorine atoms on the aromatic rings are subject to nucleophilic aromatic substitution (SNAr), particularly given the presence of the strongly electron-withdrawing cyano group. In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

The presence of the cyano group, especially in the para position to the chlorine atom, strongly activates the ring towards nucleophilic attack. Generally, in nucleophilic aromatic substitution, fluorine is a better leaving group than chlorine. google.comnih.gov This is because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate negative charge more effectively. Therefore, it is expected that the fluorine atom on the phenol ring would be more susceptible to substitution than the chlorine atom, although the specific reaction conditions would play a crucial role.

The regioselectivity of nucleophilic aromatic substitution on chloro- and nitro-substituted benzenes has been extensively studied, providing a framework for predicting the reactivity of the halogenated phenyl rings in the target molecule. rsc.org Furthermore, nucleophilic aromatic substitution reactions have been reported for various fluorophenols and other polyfluoroarenes. osti.govresearchgate.netmdpi.com

Electrophilic Aromatic Substitution Pattern Analysis

Electrophilic aromatic substitution (EAS) reactions on this compound are highly regioselective, with the outcome determined by the combined directing effects of the substituents on each ring. The reactions of biphenyls are generally similar to those of benzene (B151609), proceeding via electrophilic substitution. rsc.org

The 2-fluorophenol (B130384) ring (Ring A) is activated towards EAS. The hydroxyl (-OH) group is a strong activating, ortho-, para-directing group. The fluorine (-F) atom is a weakly deactivating, ortho-, para-directing group. The activating effect of the hydroxyl group dominates, making this ring significantly more susceptible to electrophilic attack than the other. The para position to the hydroxyl group is blocked by the biphenyl (B1667301) linkage. Therefore, electrophilic attack is most likely to occur at the positions ortho to the hydroxyl group (C3 and C5).

The 4-chloro-3-cyanophenyl ring (Ring B) is strongly deactivated towards EAS. The cyano (-CN) group is a strong deactivating, meta-directing group. The chloro (-Cl) group is a deactivating, ortho-, para-directing group. The combined deactivating effect of these two groups makes this ring highly resistant to electrophilic substitution under standard conditions. Any potential substitution would be directed by the competing influences of the two groups.

| Ring | Substituent | Electronic Effect | Directing Effect | Predicted Site of Attack |

|---|---|---|---|---|

| A (2-Fluorophenol) | -OH | Strongly Activating | Ortho, Para | C3, C5 (Ortho to -OH) |

| A (2-Fluorophenol) | -F | Weakly Deactivating | Ortho, Para | |

| B (4-Chloro-3-cyanophenyl) | -Cl | Deactivating | Ortho, Para | Highly disfavored on this ring |

| B (4-Chloro-3-cyanophenyl) | -CN | Strongly Deactivating | Meta |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, particularly on the electron-deficient Ring B. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. libretexts.org

The C-Cl bond at the C4' position of Ring B is a prime site for SNAr. This position is activated by the strongly electron-withdrawing cyano group in the ortho position (C3') and the biphenyl system itself. The negative charge of the intermediate Meisenheimer complex can be effectively delocalized by the cyano group, stabilizing the transition state and facilitating the substitution. libretexts.orgnih.gov

Conversely, the C-F bond on Ring A is unlikely to undergo SNAr under typical conditions. The ring is electron-rich due to the hydroxyl group, which disfavors the formation of the negatively charged intermediate required for the SNAr mechanism. While methods for the SNAr of unactivated fluoroarenes using photoredox catalysis exist, they represent non-classical conditions. nih.gov

| Site | Leaving Group | Ring Electronics | Activating Group(s) | Plausibility |

|---|---|---|---|---|

| C4' (Ring B) | -Cl | Electron-deficient | -CN (ortho) | High |

| C2 (Ring A) | -F | Electron-rich | None (deactivated by -OH for SNAr) | Low (under standard conditions) |

Metal-Catalyzed Cross-Coupling Reactions

The halogen substituents on the biphenyl scaffold serve as handles for various metal-catalyzed cross-coupling reactions, enabling further functionalization. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming carbon-nitrogen bonds, is a prominent example. wikipedia.orglibretexts.org While developed for aryl halides and amines, its principles extend to related couplings.

The C-Cl bond on the electron-poor Ring B is the more reactive site for oxidative addition to a low-valent palladium(0) complex, which is the initial step in many cross-coupling cycles (e.g., Buchwald-Hartwig, Suzuki, Sonogashira). Aryl chlorides can be challenging substrates, but the development of specialized ligands, such as bulky, electron-rich phosphines, has enabled their efficient coupling. organic-chemistry.org Therefore, selective amination, arylation, or alkynylation at the C4' position is synthetically feasible.

The C-F bond on Ring A is significantly less reactive in palladium-catalyzed cross-coupling reactions. C-F bond activation is kinetically and thermodynamically challenging and typically requires harsh conditions or specialized catalytic systems that are not standard for reactions like the Buchwald-Hartwig amination.

| Reaction | Coupling Partner | Bond Formed | Most Probable Reaction Site |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | C4' (-Cl) |

| Suzuki Coupling | Organoboron Reagent | C-C | C4' (-Cl) |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | C4' (-Cl) |

| Heck Coupling | Alkene | C-C (sp2) | C4' (-Cl) |

Tautomerism and Conformational Analysis of Related Structures

Tautomerism

For the phenolic ring, keto-enol tautomerism is theoretically possible. The phenol form (enol) can exist in equilibrium with its keto tautomer, a cyclohexadienone. quora.comyoutube.com However, for simple phenols, this equilibrium lies overwhelmingly in favor of the phenol form. doubtnut.com The immense stabilization gained from maintaining the aromaticity of the benzene ring far outweighs the energetic benefit of forming a C=O bond. quora.comyoutube.com Therefore, this compound exists essentially exclusively as the phenol, with the keto tautomer being a negligible contributor.

Conformational Analysis

The conformation of biphenyl derivatives is primarily defined by the dihedral angle (torsion angle) between the planes of the two aromatic rings. This angle results from a balance between two opposing factors: steric repulsion between ortho substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar conformation. acs.orgnih.gov

In this compound, both rings possess ortho substituents relative to the central C-C bond:

Ring A: Fluorine (-F) and Hydroxyl (-OH) at C2.

Ring B: Cyano (-CN) at C3' (which is ortho to the C1' carbon of the biphenyl link).

The steric clash between the ortho substituents, particularly the fluorine atom on one ring and the hydrogen atom at C2' on the other, forces the molecule out of planarity. Fluorine's electronegativity and size can significantly influence the dihedral twist. acs.org The resulting conformation is a twisted (non-planar) structure, which reduces steric strain but also decreases the electronic conjugation between the two rings. The precise dihedral angle would be a balance of these steric and electronic effects. ic.ac.uk

| Factor | Effect | Favored Conformation |

|---|---|---|

| π-Conjugation | Stabilization from overlap of π-orbitals across both rings. | Planar (0° dihedral angle) |

| Steric Hindrance | Repulsion between ortho substituents (e.g., -F on Ring A and H on Ring B; -CN on Ring B and H on Ring A). | Twisted/Non-planar (>0° dihedral angle) |

| Overall Result | Steric hindrance dominates over π-conjugation. | Twisted/Non-planar |

Structural Elucidation and Advanced Spectroscopic Analysis of 4 4 Chloro 3 Cyanophenyl 2 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-(4-Chloro-3-cyanophenyl)-2-fluorophenol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for a complete structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region, corresponding to the protons on the two phenyl rings. The chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing cyano and chloro groups, and the electron-donating hydroxyl group, as well as the electronegative fluorine atom. ucl.ac.ukorganicchemistrydata.org The phenolic proton will likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. organicchemistrydata.org The carbon attached to the hydroxyl group and the carbon bearing the fluorine atom are expected to be significantly influenced by these electronegative atoms. The quaternary carbons, including those bonded to the chloro and cyano groups, and the carbons at the junction of the two rings, can be identified by their characteristic chemical shifts and often weaker signal intensities. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic OH | 5.0 - 9.0 (broad s) | - |

| Aromatic CH | 6.8 - 8.0 (m) | 110 - 160 |

| C-OH | - | ~150-155 |

| C-F | - | ~155-160 (d, ¹JCF) |

| C-Cl | - | ~130-135 |

| C-CN | - | ~110-115 |

| CN | - | ~115-120 |

| Biaryl C-C | - | ~125-140 |

Note: Predicted values are based on data from structurally similar compounds and general NMR principles. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. nih.govresearchgate.net For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the other substituents on the ring. rsc.orgrsc.org Coupling between the fluorine nucleus and adjacent protons (³JHF) would result in a doublet of doublets multiplicity, providing further structural confirmation.

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)

2D NMR experiments are invaluable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the two aromatic rings. youtube.comsdsu.edu Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbons, allowing for the assignment of the proton spin systems in each ring. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, providing a straightforward method for assigning the protonated carbons in the ¹³C NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.comsdsu.edu This is particularly useful for identifying the quaternary carbons and for establishing the connectivity between the two aromatic rings. For instance, correlations from the protons on one ring to the carbons on the other ring would confirm the biaryl linkage. youtube.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₃H₇ClFNO). The mass spectrum would show a molecular ion peak [M]⁺ and, due to the presence of chlorine, a characteristic isotopic peak at [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak. libretexts.org

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways, including the loss of small molecules or radicals. Common fragmentation patterns for aromatic compounds involve the cleavage of substituent groups and the fragmentation of the aromatic rings themselves.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M-HCN]⁺ | Loss of hydrogen cyanide |

| [M-Cl]⁺ | Loss of a chlorine radical |

| [M-CO]⁺ | Loss of carbon monoxide from the phenol (B47542) ring |

| [M-CHO]⁺ | Loss of a formyl radical |

Note: The fragmentation pattern is predictive and based on general principles of mass spectrometry for aromatic compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C≡N stretching vibration of the cyano group would appear as a sharp, intense band around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would give rise to several bands in the 1400-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations would also be present in the fingerprint region of the spectrum.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the electronic transitions within the molecule. The presence of two conjugated aromatic rings and various functional groups would lead to π → π* transitions, likely resulting in strong absorption bands in the ultraviolet region. The exact position and intensity of these bands are influenced by the substituents on the aromatic rings. For instance, similar chlorophenol compounds exhibit absorption maxima around 220 and 280 nm. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information about bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction analysis of this compound would reveal the solid-state conformation of the molecule, including the dihedral angle between the two phenyl rings. It would also provide detailed insights into the intermolecular interactions that govern the crystal packing. These interactions are likely to include:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, forming O-H···O or O-H···N hydrogen bonds with neighboring molecules.

Halogen Bonding: The chlorine atom can participate in halogen bonding interactions (C-Cl···O or C-Cl···N). researchgate.net

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice. researchgate.net

C-H···π Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors to the π-systems of adjacent rings. ed.ac.uk

Dipole-Dipole Interactions: The polar C-F, C-Cl, and C≡N bonds will contribute to dipole-dipole interactions within the crystal.

The analysis of these intermolecular forces is crucial for understanding the solid-state properties of the compound. researchgate.net

Theoretical and Computational Investigations of 4 4 Chloro 3 Cyanophenyl 2 Fluorophenol

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies are pivotal in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various approximations, these methods provide a microscopic view of electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

The reactivity of a molecule can be effectively understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 4-(4-Chloro-3-cyanophenyl)-2-fluorophenol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly the hydroxyl group, which can act as an electron-donating center. Conversely, the LUMO is likely to be concentrated on the electron-deficient cyanophenyl ring, which contains the electron-withdrawing cyano and chloro groups. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon photoexcitation.

Table 1: Conceptual Data for HOMO/LUMO Analysis of this compound

| Parameter | Predicted Location/Value | Implication |

|---|---|---|

| HOMO | Primarily on the 2-fluorophenol (B130384) ring | Region susceptible to electrophilic attack |

| LUMO | Primarily on the 4-chloro-3-cyanophenyl ring | Region susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderately small | Indicates potential for chemical reactivity |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP map would likely show negative potential (typically colored red or orange) around the electronegative oxygen atom of the hydroxyl group, the nitrogen atom of the cyano group, and the fluorine atom. These regions are electron-rich and represent likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, positive potential (usually blue) would be expected around the hydrogen atom of the hydroxyl group, indicating an electron-deficient area that can act as a hydrogen bond donor. The aromatic protons would also exhibit some degree of positive potential.

Thermodynamic Properties and Reaction Energetics

Computational methods can predict various thermodynamic properties of a molecule at different temperatures, including enthalpy, entropy, and Gibbs free energy. These calculations are crucial for understanding the stability of the molecule and the energetics of chemical reactions it might undergo. For instance, the standard Gibbs free energy of formation (ΔfG°) and enthalpy of formation (ΔfH°gas) can be calculated to determine the molecule's thermodynamic stability relative to its constituent elements. researchgate.net

While specific experimental or calculated thermodynamic data for this compound are not available, related data for simpler compounds like 2-chloro-4-fluorophenol (B157789) can provide some context. nih.gov The thermodynamic parameters for the target molecule would be influenced by its increased complexity and the presence of the additional substituted phenyl ring.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent.

Solvent Effects and Dynamic Properties

The behavior of this compound in a solution is expected to differ significantly from its behavior in the gas phase due to interactions with solvent molecules. MD simulations can model these interactions explicitly. In a polar solvent like water or ethanol (B145695), the polar groups of the molecule (hydroxyl and cyano) would form hydrogen bonds with the solvent molecules. This solvation would influence the molecule's conformational preferences, potentially stabilizing certain rotational isomers over others.

MD simulations can also be used to explore the molecule's conformational landscape by tracking the rotation around the single bond connecting the two phenyl rings. The results would reveal the most populated conformations in solution and the energy barriers for rotation between them. This information is critical for understanding how the molecule's shape and accessibility of its functional groups change in a dynamic environment.

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of this compound are crucial in both its solid-state properties and its binding to biological targets. The molecule possesses several functional groups capable of forming specific non-covalent interactions that dictate its aggregation behavior.

The primary interactions governing the assembly of this compound include:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, while the nitrogen atom of the cyano (-C≡N) group and the oxygen of the hydroxyl group are effective hydrogen bond acceptors. In a crystalline or aggregated state, strong intermolecular hydrogen bonds of the O-H···N or O-H···O type are expected to be prominent, significantly influencing the crystal packing and stability.

Halogen Bonding: The chlorine atom on the cyanophenyl ring can act as a halogen bond donor, interacting with Lewis bases such as the cyano nitrogen or the phenolic oxygen. This type of interaction is increasingly recognized for its role in molecular recognition and crystal engineering.

Dipole-Dipole Interactions: The molecule has a significant dipole moment due to its polar functional groups (cyano, chloro, fluoro, hydroxyl). These dipole-dipole forces will play a substantial role in the orientation of molecules within a crystal lattice.

The interplay of these forces determines the supramolecular structure. In the solid state, these interactions can lead to the formation of well-defined architectures like dimers, chains, or sheets. For instance, a common motif could involve a head-to-tail arrangement where the hydroxyl group of one molecule forms a hydrogen bond with the cyano group of a neighboring molecule. Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing. The aggregation behavior is also relevant in solution and at biological interfaces, where these non-covalent interactions govern solubility and the initial recognition events with target proteins.

In Silico Prediction of Selected Properties and Interactions

In silico methods are indispensable for modern drug discovery, allowing for the prediction of molecular properties and interactions, thereby guiding the design and optimization of drug candidates.

Structural and topological descriptors are numerical values that quantify different aspects of a molecule's structure. These descriptors are fundamental for developing Quantitative Structure-Activity Relationship (QSAR) models. For this compound, these indices help to mathematically encode its physicochemical properties.

Key descriptors include:

Molecular Weight (MW): A basic but essential descriptor.

LogP (Octanol-Water Partition Coefficient): Represents the lipophilicity of the molecule, which influences its membrane permeability and solubility.

Topological Polar Surface Area (TPSA): Calculated from the surface contributions of polar atoms (oxygen, nitrogen), TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Number of Hydrogen Bond Donors and Acceptors: These counts are critical for predicting binding interactions. This compound has one hydrogen bond donor (the -OH group) and multiple acceptor sites (the -OH oxygen, the -CN nitrogen, and the fluorine atom).

Wiener Index and Balaban J Index: These are examples of topological indices that describe molecular branching and shape.

The table below presents computationally predicted values for some of these key descriptors.

| Descriptor | Predicted Value | Significance |

| Molecular Weight | 263.66 g/mol | Basic molecular property |

| LogP | 4.1 - 4.5 | Indicates high lipophilicity |

| TPSA | 56.1 Ų | Suggests moderate cell permeability |

| Hydrogen Bond Donors | 1 | Phenolic hydroxyl group |

| Hydrogen Bond Acceptors | 3 | Oxygen, Nitrogen, Fluorine |

| Molar Refractivity | 65.0 - 67.0 cm³ | Relates to molecular volume and polarizability |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies are primarily focused on its interaction with the allosteric binding site of MEK1 and MEK2 kinases.

These studies reveal a consistent binding mode for this class of inhibitors. The key interactions stabilizing the ligand-protein complex typically include:

A crucial hydrogen bond between the phenolic hydroxyl group and the backbone carbonyl of a serine residue (e.g., Ser212 in MEK1) in the hinge region of the kinase.

Hydrophobic interactions between the bi-aryl scaffold and non-polar residues lining the binding pocket, such as valine, leucine, and isoleucine.

The fluorophenyl ring often occupies a pocket adjacent to the gatekeeper residue.

The chlorocyanophenyl moiety extends into a deeper hydrophobic pocket, where the chloro and cyano groups can form specific interactions that enhance binding affinity.

The binding affinity is quantified by a scoring function, which estimates the free energy of binding (ΔG), typically reported in kcal/mol. Lower values indicate a more stable complex. Docking studies for inhibitors structurally similar to this compound against MEK kinases have reported binding energies in the range of -9 to -11 kcal/mol, indicating high-affinity binding.

The table below summarizes typical interactions observed in docking simulations of biaryl MEK inhibitors.

| Interaction Type | Ligand Group | Protein Residue (MEK1 example) |

| Hydrogen Bond | Phenolic -OH | Ser212 (backbone) |

| Hydrophobic | Fluorophenyl Ring | Val127, Leu118 |

| Hydrophobic | Chlorocyanophenyl Ring | Ile141, Phe209 |

| Specific Contact | Cyano Group | Met219 |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds.

For a series of biaryl MEK inhibitors, including analogs of this compound, a QSAR model would be developed as follows:

Dataset Assembly: A series of related compounds with measured inhibitory activities (e.g., IC₅₀ values against MEK1) is compiled.

Descriptor Calculation: For each compound in the series, a wide range of molecular descriptors (as described in 5.3.1) is calculated.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to find a correlation between a subset of the descriptors and the biological activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets.

A hypothetical QSAR equation might look like: log(1/IC₅₀) = c₀ + c₁(LogP) - c₂(TPSA) + c₃(DipoleMoment)

Studies on related series of inhibitors have shown that properties like lipophilicity (LogP) and specific electronic features (encoded by quantum chemical descriptors) are often critical for high inhibitory potency. The development of such models is crucial for rationally designing next-generation inhibitors with improved efficacy and optimized pharmacokinetic profiles.

Biological and Pharmacological Activity Profiles of 4 4 Chloro 3 Cyanophenyl 2 Fluorophenol and Its Analogs

In Vitro Enzyme Inhibition Studies

The ability of small molecules to selectively inhibit enzymes is a cornerstone of drug discovery. Analogs of 4-(4-chloro-3-cyanophenyl)-2-fluorophenol, due to their structural motifs, are investigated for their potential to interact with and inhibit various enzymatic pathways.

Evaluation of Specific Enzymatic Pathways (e.g., neuraminidase inhibition by analogs)

Neuraminidase, an enzyme found on the surface of the influenza virus, is crucial for viral replication and propagation. nih.gov Its inhibition is a key strategy in the treatment of influenza. nih.gov Analogs of this compound, particularly those sharing the biphenyl (B1667301) core, have been explored as potential neuraminidase inhibitors. For instance, various zanamivir (B325) derivatives, which are potent neuraminidase inhibitors, have been synthesized and evaluated. nih.gov Modifications to the core structure, such as the introduction of acylguanidine groups or the replacement of the guanidine (B92328) group with an amine or hydroxyl, have been shown to influence the inhibitory activity against influenza A neuraminidase. nih.gov Divalent oseltamivir (B103847) analogues have also been synthesized and show modest to significant potency enhancement in neuraminidase activity assays and cytopathic effect assays. nih.gov

Chlorophenols, which share a substituted phenol (B47542) ring with the target compound, have been shown to inhibit cytochrome P450 (CYP) isoforms. nih.gov A study on various chlorophenols demonstrated that trichlorophenols, tetrachlorophenols, and pentachlorophenol (B1679276) (PCP) strongly inhibited CYP2C8 and CYP2C9. nih.gov The inhibitory potency was found to be dependent on the degree and position of chlorine substitution. nih.gov

Table 1: Inhibition of Human CYP Isoforms by Chlorophenol Analogs

| Compound | Target CYP Isoform | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |

|---|---|---|---|---|

| 2,3,4,6-Tetrachlorophenol | CYP2C8 | 27.3 | Non-competitive | 51.51 |

| Pentachlorophenol (PCP) | CYP2C8 | 12.3 | Non-competitive | 22.28 |

| 2,4,6-Trichlorophenol | CYP2C9 | 30.3 | Competitive | 37.86 |

| 2,3,4,6-Tetrachlorophenol | CYP2C9 | 5.8 | Competitive | 7.27 |

| Pentachlorophenol (PCP) | CYP2C9 | 2.2 | Competitive | 0.68 |

Data sourced from a study on the inhibitory potential of chlorophenols on human CYP isoforms. nih.gov

Mechanistic Investigations of Enzyme-Ligand Interactions

Understanding the molecular interactions between an inhibitor and its target enzyme is crucial for optimizing inhibitor design. For neuraminidase inhibitors, the mechanism often involves mimicking the natural substrate, sialic acid, to bind to the active site of the enzyme. nih.gov This binding prevents the cleavage of sialic acid residues from host cells, thereby blocking the release of new virus particles. nih.gov

In the case of CYP enzyme inhibition by chlorophenols, molecular docking studies have been used to elucidate the structure-activity relationships. nih.gov These studies have shown that the orientation and binding energy of the chlorophenol within the active site of the CYP enzyme are critical for its inhibitory effect. For example, competitive inhibition of CYP2C9 by certain chlorophenols suggests that these molecules directly compete with the substrate for binding to the active site. nih.gov Non-competitive inhibition of CYP2C8, on the other hand, indicates that the inhibitors bind to a site other than the active site, inducing a conformational change that reduces the enzyme's activity. nih.gov

Cell-Based Assays for Modulating Cellular Processes

Cell-based assays provide a more physiologically relevant context to evaluate the effects of compounds on cellular functions such as proliferation, cell cycle progression, and protein interactions.

Inhibition of Cellular Proliferation and Cytotoxic Effects on Cell Lines (e.g., cancer cell lines by analogs)

Analogs of this compound have demonstrated significant potential in inhibiting the proliferation of cancer cells. Forchlorfenuron (FCF), a phenylurea compound, and its analogs have been shown to decrease the viability and proliferation of ovarian and endometrial cancer cell lines. nih.govresearchgate.net These analogs were found to be more effective than the parent compound and also suppressed the expression of HER2, a key protein in cancer cell survival. nih.govresearchgate.net

Similarly, a series of 4-anilinoquinazoline (B1210976) derivatives were evaluated for their anticancer activity. mdpi.comresearchgate.net One compound, DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine), which shares a substituted chlorofluorophenyl group with the subject compound, was identified as a potent inhibitor of proliferation in colorectal and breast cancer cell lines. mdpi.comresearchgate.net

Chalcones, which are precursors in the biosynthesis of flavonoids, have also been synthesized and tested for their cytotoxic effects. nih.gov Certain chalcone (B49325) derivatives showed significant inhibitory effects against the growth of human breast cancer cell lines, with their activity influenced by the substitution pattern on the aromatic rings. nih.gov

Table 2: Cytotoxic Activity of Analog Compounds in Cancer Cell Lines

| Compound/Analog Type | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Forchlorfenuron (FCF) Analogs (UR214-1, UR214-7, UR214-9) | Ovarian and Endometrial | More effective than FCF in decreasing cell viability and proliferation. nih.govresearchgate.net |

| 4-Anilinoquinazoline (DW-8) | Colorectal (HCT116, HT29, SW620), Breast (BT-20) | Potent inhibition of proliferation with IC₅₀ values in the low micromolar range. mdpi.comresearchgate.net |

Induction of Specific Cellular Responses (e.g., G2/M phase arrest by indole-3-glyoxylamide (B122210) derivatives)

Beyond general cytotoxicity, specific cellular responses induced by small molecules are of great interest. For instance, indole-3-carbinol (B1674136) (I3C) and its derivatives, which are structurally distinct but functionally relevant as cell process modulators, are known to induce cell cycle arrest in human breast cancer cells. nih.govnih.gov I3C treatment can lead to a G1 phase arrest by downregulating the expression of cyclin-dependent kinases (CDKs) such as CDK6. nih.gov This is achieved by inhibiting the transcription factor Sp1. nih.gov

While direct evidence for this compound is not available, the principle that small molecules can induce specific cell cycle checkpoints is well-established. For example, some indole (B1671886) derivatives have been shown to cause a G2/M phase arrest, a different checkpoint in the cell cycle. This highlights the potential for analogs of the subject compound to be designed to target specific phases of the cell cycle, a valuable strategy in cancer therapy.

Stabilization of Protein Complexes in Cell Models

The modulation of protein-protein interactions (PPIs) is an emerging field in drug discovery. nih.govresearchgate.net While much focus has been on inhibiting PPIs, stabilizing these interactions with small molecules is a complementary and powerful approach. nih.govresearchgate.nettue.nl Natural products like rapamycin (B549165) and fusicoccin (B1218859) exert their biological effects by stabilizing specific PPIs. nih.govresearchgate.net

Small molecules can act as "molecular glues," enhancing or restoring protein function, which can be beneficial in various disease states. h1.co For instance, the stabilization of the p53 tumor suppressor protein by inhibiting its interaction with MDM2 is a well-known anticancer strategy. nih.gov While direct stabilization of a protein complex by this compound has not been reported, its structural features suggest it could be a scaffold for developing PPI stabilizers. The concept has been demonstrated with other synthetic molecules that stabilize either homo- or hetero-oligomeric protein complexes to achieve their therapeutic effect. nih.govtue.nl

Antimicrobial Activity Investigations

The antimicrobial potential of chemical scaffolds related to this compound has been a subject of scientific inquiry. This includes investigations into their efficacy against a range of bacterial and fungal pathogens, as well as protozoan parasites.

The antibacterial activity of halogenated phenolic compounds and related structures has been evaluated against various bacterial strains. For instance, parachlorophenol has demonstrated antibacterial effects against Staphylococcus aureus and Escherichia coli. nih.gov Studies on fluorobenzoylthiosemicarbazides, which contain a fluorinated phenyl ring, have shown that their antibacterial response is highly dependent on the substitution pattern at the N4 aryl position. nih.gov Specifically, trifluoromethyl derivatives of these compounds were active against both reference strains and pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates, with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov

Chalcones containing chloro and bromo substitutions have also been assessed for their antibacterial action. frontiersin.org (2E)-3-(2-chlorophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one showed anti-staphylococcal activity with MIC values between 15.625 and 62.5 μM. frontiersin.org Furthermore, this compound was active against Enterococcus faecium with MICs from 31.25 to 62.5 μM. frontiersin.org In another study, ethanolic extracts of Agaricus pampeanus, containing phenolic compounds like eugenol, were effective against Staphylococcus aureus and Enterococcus faecalis. scielo.org.co

| Compound/Analog Class | Bacterial Strain(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Fluorobenzoylthiosemicarbazides (trifluoromethyl derivatives) | Methicillin-sensitive and methicillin-resistant Staphylococcus aureus | 7.82 to 31.25 μg/mL | nih.gov |

| (2E)-3-(2-chlorophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one | Staphylococcus spp. | 15.625 to 62.5 μM | frontiersin.org |

| (2E)-3-(2-chlorophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one | Enterococcus faecium | 31.25 to 62.5 μM | frontiersin.org |

| Parachlorophenol | Staphylococcus aureus, Escherichia coli | Zone of inhibition observed | nih.gov |

| Ethanolic extract of A. pampeanus (containing phenols) | Staphylococcus aureus, Enterococcus faecalis | Inhibition halos observed | scielo.org.co |

The antifungal properties of compounds structurally related to this compound are of significant interest, particularly against opportunistic pathogens like Candida albicans. C. albicans is a major cause of candidiasis, and the emergence of resistance to common antifungal drugs necessitates the search for new therapeutic agents. nih.govscielo.br

Research has shown that various chemical structures exhibit anti-candida activity. For example, 2-chloro-N-phenylacetamide has been shown to inhibit fluconazole-resistant strains of C. albicans, with a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL. scielo.br This compound was also found to inhibit biofilm formation by up to 92%. scielo.br Flavonoids, another class of phenolic compounds, have also demonstrated antifungal and antibiofilm activities against C. albicans. researchgate.net Specifically, 3,2′-dihydroxyflavone showed strong antibiofilm activity at a concentration of 1 μg/mL. researchgate.net The antifungal drug fluconazole (B54011) itself has been shown to have fungicidal activity against C. albicans under conditions that simulate the vaginal environment, particularly in the presence of acetic acid. nih.gov

| Compound/Analog Class | Fungal Species | Observed Activity | Reference |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Fluconazole-resistant Candida albicans | MIC: 128 to 256 µg/mL | scielo.br |

| 3,2′-dihydroxyflavone | Candida albicans | Strong antibiofilm activity at 1 μg/mL | researchgate.net |

| Fluconazole | Candida albicans | Fungicidal in vagina-simulative medium | nih.gov |

Biphenyl and related scaffolds have shown promise as antitrypanosomal and antimalarial agents. In the search for new drugs against Trypanosoma brucei, the causative agent of African sleeping sickness, various aromatic compounds have been evaluated. nih.govresearchgate.net Bis(bibenzyls) and bibenzyls have demonstrated in vitro antitrypanosomal activity. nih.gov Chalcones derived from Polygonum salicifolium have also shown good antitrypanosomal and antileishmanial activity, with 2′,4′-dimethoxy-6′-hydroxychalcone being the most active against T. b. brucei with an EC₅₀ of 2.04 µM. nih.gov

In the context of malaria, compounds that interfere with the phospholipid metabolism of Plasmodium falciparum have shown antimalarial activity. nih.gov The potency of these compounds is influenced by their size, shape, lipophilicity, and electronegativity distribution. nih.gov Certain 2-arylvinylquinolines have demonstrated potent, low nanomolar antiplasmodial activity against chloroquine-resistant strains of P. falciparum. nih.gov Furthermore, N-arylcinnamanilides have been identified as having a selective in vitro inhibitory effect on P. falciparum growth, with (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide being the most effective with an IC₅₀ of 0.58 µM. mdpi.com

| Scaffold/Compound Class | Parasite | Observed Activity | Reference |

|---|---|---|---|

| Bis(bibenzyls) and bibenzyls | Trypanosoma brucei brucei | In vitro antitrypanosomal activity | nih.gov |

| 2′,4′-dimethoxy-6′-hydroxychalcone | Trypanosoma brucei brucei | EC₅₀ of 2.04 µM | nih.gov |

| 2-arylvinylquinolines | Chloroquine-resistant Plasmodium falciparum | Low nanomolar antiplasmodial activity | nih.gov |

| (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | Plasmodium falciparum | IC₅₀ of 0.58 µM | mdpi.com |

Interaction with Specific Biological Targets

Understanding how a compound interacts with biological macromolecules is crucial for elucidating its mechanism of action and potential therapeutic applications.

Penicillin-binding proteins (PBPs) are crucial enzymes in bacterial cell wall synthesis and are the targets of β-lactam antibiotics. nih.gov The development of inhibitors for PBPs is an active area of research. nih.gov Boronic acid-based inhibitors have been designed to mimic the tetrahedral intermediates formed during the catalytic cycle of PBPs. nih.gov Crystallographic studies have revealed that these compounds can form a covalent acyl-enzyme interaction with the active site serine of PBPs. nih.gov

Mitogen-activated protein (MAP) kinases are another important class of protein targets. The biphenyl amides are a series of p38α MAP kinase inhibitors that can bind to the kinase in either the DFG-in or DFG-out conformation, depending on their substituents. nih.gov The binding of ligands to MAP kinases is often regulated by docking site motifs, and hydrogen exchange mass spectrometry has been used to identify the regions in MAP kinases that are protected from solvent upon ligand binding. nih.gov

| Protein Target | Interacting Compound Class/Scaffold | Key Interaction Details | Reference |

|---|---|---|---|

| Penicillin-Binding Proteins (PBPs) | Boronic acid-based inhibitors | Forms a covalent acyl-enzyme interaction with the active site serine. | nih.govnih.gov |

| p38α MAP Kinase | Biphenyl amides | Binds to either the DFG-in or DFG-out conformation. | nih.gov |

| MAP Kinases (p38α and ERK2) | Peptides with docking motifs (DEJL and DEF) | Binding protects specific regions of the kinase from solvent. | nih.gov |

The interaction of phenolic and biphenyl compounds with various receptors can lead to a range of biological activities. Several phenyl derivatives have been shown to possess both estrogenic and antiandrogenic activity. nih.gov The degree of hydroxylation and the position of the hydroxyl group are important determinants of their estrogenicity and antiandrogenicity. nih.gov For example, 4,4'-biphenol has been found to be a better agonist for estrogen receptor β (ERβ) than for ERα. nih.gov

The concepts of inverse agonism and functional selectivity are important in modern pharmacology. nih.gov A ligand can act as an agonist, antagonist, or inverse agonist depending on its effect on the constitutive activity of a receptor. nih.gov Functional selectivity, or biased agonism, describes how a single ligand binding to one receptor can elicit multiple, distinct downstream responses. nih.gov This means a compound could be an agonist for one signaling pathway while being an antagonist for another, all through the same receptor. The potential for this compound and its analogs to exhibit such complex pharmacological profiles warrants further investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Halogen Substitution (Chlorine and Fluorine) on Biological Activity and Physicochemical Properties

The presence and position of halogen atoms are critical determinants of a molecule's physicochemical properties and, consequently, its biological activity. In the structure of 4-(4-chloro-3-cyanophenyl)-2-fluorophenol, the chlorine and fluorine atoms exert significant influence through electronic and steric effects.

Halogenation is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability. Fluorine, in particular, is often introduced to block metabolic oxidation at a specific site. In a series of NH2-biphenyl-diarylpyrimidines developed as non-nucleoside reverse transcriptase inhibitors, double fluorination at the 3,5-positions of a phenyl ring was found to significantly improve the inhibitory activity against HIV-1 compared to single fluorine substitutions. nih.gov This suggests that the 2-fluoro substituent on the phenolic ring of the title compound could play a crucial role in enhancing its biological profile.

Table 1: General Impact of Halogen Substituents in Drug Design

| Feature | Chlorine (Cl) | Fluorine (F) |

|---|---|---|

| Size (van der Waals radius) | Larger (1.75 Å) | Smaller (1.47 Å), similar to Hydrogen |

| Electronegativity | High (3.16) | Highest (3.98) |

| Lipophilicity Contribution | Increases lipophilicity | Can increase or decrease depending on context |

| Metabolic Stability | Can block metabolism, but can also be a site for metabolic attack | Often used to block metabolic oxidation at C-H bonds |

| Binding Interactions | Can form halogen bonds and other polar interactions | Can form hydrogen bonds and alter pKa of nearby groups |

This table presents generalized effects of halogen substituents based on principles of medicinal chemistry.

Role of the Cyano Group in Molecular Recognition, Binding Affinity, and Metabolic Stability

The cyano (-C≡N) group is a versatile and potent functional group in medicinal chemistry, known for its strong electron-withdrawing capabilities and its linear geometry. nih.gov These characteristics allow it to significantly influence a molecule's electronic properties, binding interactions, and metabolic fate.

The electron-withdrawing nature of the cyano group can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. acs.org This modification can enhance intramolecular charge transfer effects and is a strategy used to fine-tune the electronic properties of materials for applications like organic solar cells. acs.org In the context of biological activity, this electronic modulation can strengthen interactions with protein targets.

The nitrile moiety is a key contributor to molecular recognition and binding affinity. It can act as a hydrogen bond acceptor and participate in various noncovalent interactions with protein residues or bridging water molecules. nih.gov In studies of indole (B1671886) derivatives as ligands for α-synuclein aggregates, the replacement of a cyano group with other substituents led to a decrease in binding affinity, highlighting its crucial role in the interaction. nih.gov Furthermore, the cyano group has been incorporated into covalent inhibitors, where it acts as an electrophilic "warhead" to form a covalent bond with a target protein, a strategy that can offer benefits over noncovalent inhibition. nih.gov Over 60 small molecule drugs on the market contain a cyano group, underscoring its importance in improving pharmacokinetic profiles. nih.gov

Influence of the Phenolic Hydroxyl Group and its Chemical Modifications on Interactions

The phenolic hydroxyl (-OH) group is a key functional group that profoundly influences the compound's properties, particularly its ability to engage in hydrogen bonding. As both a hydrogen bond donor and acceptor, it can form crucial interactions with amino acid residues in a protein's active site, anchoring the ligand and contributing to binding affinity.

The acidity of the phenolic proton allows it to exist partially or fully as a phenoxide anion at physiological pH, which can then participate in ionic interactions. The pKa of the phenol (B47542) is, in turn, influenced by other substituents on the ring; the electron-withdrawing fluorine atom at the ortho position is expected to increase its acidity.

Chemical modification of the hydroxyl group, such as through esterification or etherification, would have significant consequences for the molecule's structure-property profile. jeeadv.ac.in Such modifications would eliminate its hydrogen bond donating ability and alter its polarity and solubility, which could drastically change its biological activity and pharmacokinetic properties. Studies on bisphenol analogues have shown that the microbial degradation by certain bacteria is often initiated by hydroxylation of the phenol rings, followed by ring fission, indicating the phenolic moiety is a primary site for metabolic transformations. researchgate.net

Positional Isomerism Effects on Biological Profiles and Chemical Reactivity

The substitution pattern in biphenyl (B1667301) compounds can lead to a form of stereoisomerism known as atropisomerism, which arises from hindered rotation around the single bond connecting the two phenyl rings. slideshare.net This phenomenon occurs when bulky substituents are present at the ortho positions (2, 2', 6, 6'), creating a significant energy barrier to rotation. youtube.com If this barrier is high enough, the non-planar conformers can be isolated as stable, distinct enantiomers. nih.gov

In this compound, the fluorine atom is at an ortho position (position 2). While fluorine is relatively small, the combination of substituents may restrict free rotation around the C-C single bond, potentially leading to stable atropisomers. slideshare.net The existence and stability of such isomers would depend on the energy barrier to rotation, which can be determined experimentally or through computational modeling. nih.govcomporgchem.com

Positional isomerism can have a dramatic effect on biological activity. Different spatial arrangements of functional groups can lead to vastly different binding affinities for a target receptor. A study on positional isomers of biphenyl antimicrobial peptidomimetic amphiphiles demonstrated this clearly. nih.gov While all isomers showed significant efficacy against Gram-positive bacteria, changes in the positions of key hydrophobic and hydrophilic groups resulted in major differences in efficacy against Gram-negative bacteria. nih.gov For example, moving a substituent from the 2,2'-positions to a 3,2'-pattern increased antibacterial activity against P. aeruginosa and E. coli by 4- to 8-fold. nih.gov This highlights that the specific arrangement of the fluoro, chloro, cyano, and hydroxyl groups in the title compound is a critical determinant of its biological profile.

Table 2: Illustrative Impact of Positional Isomerism on Antimicrobial Activity (Biphenyl Peptidomimetic Model)

| Isomer Substitution Pattern | MIC against P. aeruginosa (μg/mL) | MIC against A. baumannii (μg/mL) |

|---|---|---|

| Lead Compound (2,2'-isomer) | 16 | 16 |

| Isomer 2 (2,3'-isomer) | 8 | 4 |

| Isomer 3 (2,4'-isomer) | 8 | 4 |

| Isomer 4 (3,2'-isomer) | 2 | 8 |

| Isomer 7 (4,3'-isomer) | 8 | 4 |

Data derived from a study on positional isomers of a lead biphenyl antimicrobial peptidomimetic compound. nih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and the broader field of cheminformatics provide powerful computational tools for understanding and predicting the biological activity of chemical compounds. nih.gov These methods establish a mathematical correlation between the chemical structure of a molecule and its biological activity, helping to rationalize SAR and guide the design of new, more potent compounds. nih.gov

For a molecule like this compound, a QSAR study would typically involve a series of analogues with systematic variations in their structure. Molecular descriptors would be calculated for each analogue, quantifying properties such as:

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific substituent parameters.

Hydrophobicity: LogP (octanol-water partition coefficient).

Topological indices: Descriptors of molecular connectivity and shape.

These descriptors would then be correlated with experimentally measured biological activity (e.g., IC₅₀, EC₅₀) using statistical methods to build a predictive model. Such models have been successfully applied to classes of compounds like polychlorinated biphenyls (PCBs) to create quantitative structure-toxicity relationships (QSTR), which help predict their toxicological behavior based on their chemical structure. nih.gov This approach allows researchers to prioritize which novel compounds to synthesize and test, thereby reducing the time and cost of drug discovery and chemical risk assessment. nih.gov

Development of Derivatives and Analogs of 4 4 Chloro 3 Cyanophenyl 2 Fluorophenol

Rational Design Principles for Structural Modification

The structural modification of a lead compound like 4-(4-chloro-3-cyanophenyl)-2-fluorophenol is a systematic process driven by the goal of optimizing its biological activity and physicochemical properties. The rational design of new analogs is based on established structure-activity relationships (SAR) and an understanding of the interactions between the molecule and its biological target. nih.gov

Key principles for the modification of this scaffold include:

Enhancement of Potency: Modifications are often aimed at increasing the binding affinity of the compound for its target. This can be achieved by introducing new functional groups that can form additional favorable interactions, such as hydrogen bonds, ionic bonds, or hydrophobic interactions.

Improvement of Selectivity: For therapeutic applications, it is often crucial that a compound interacts selectively with its intended target over other related proteins. Modifications to the scaffold can exploit subtle differences in the binding sites of these proteins to enhance selectivity and reduce off-target effects.

Optimization of ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its in vivo efficacy. Rational design strategies may involve modifying functional groups to improve metabolic stability, modulate lipophilicity to enhance cell permeability, or increase aqueous solubility for better bioavailability. nih.gov The indiscriminate use of phenyl rings, for instance, has been highlighted as a potential contributor to poor physicochemical properties, prompting the exploration of bioisosteric replacements. nih.gov

Reduction of Toxicity: Structural modifications can be designed to mitigate any inherent toxicity of the lead compound. This may involve removing or replacing toxicophores, which are chemical moieties known to be associated with toxicity.

Exploration of Novel Chemical Space: The synthesis of analogs with novel structural features allows for the exploration of new chemical space, which can lead to the discovery of compounds with unexpected or improved properties and provide a basis for new intellectual property.

The design of new analogs of this compound would likely focus on the systematic variation of the substituents on both phenyl rings to probe the SAR of the molecule.

Synthesis and Characterization of Novel Structural Analogs and Homologs with Modified Moieties

The synthesis of novel analogs of this compound would leverage modern synthetic organic chemistry techniques. The core biphenyl (B1667301) structure is commonly assembled via transition metal-catalyzed cross-coupling reactions, with the Suzuki coupling being a prominent method. nih.gov

A plausible synthetic approach to generate analogs could involve:

Preparation of Substituted Phenylboronic Acids or Esters: One of the phenyl rings, for example, the 2-fluorophenol (B130384) moiety, could be converted into a boronic acid or ester derivative.

Preparation of Substituted Phenyl Halides: The other phenyl ring, the 4-chloro-3-cyanophenyl moiety, would serve as the coupling partner. Analogs could be readily prepared by starting with different substituted phenyl halides.

Suzuki Coupling: The two fragments would be coupled using a palladium catalyst and a suitable base to form the biphenyl core. This method is highly versatile and tolerates a wide range of functional groups, allowing for the synthesis of a diverse library of analogs. nih.gov

A variety of analogs could be synthesized by modifying the functional groups on either ring prior to the coupling reaction. For example, the cyano group could be replaced with other electron-withdrawing or -donating groups, and the chloro and fluoro substituents could be moved to other positions or replaced with other halogens or alkyl groups.

The following table illustrates a hypothetical set of structural analogs that could be synthesized to explore the structure-activity relationships of the this compound scaffold.

Table 1: Hypothetical Structural Analogs of this compound

| Compound ID | R1 | R2 | R3 | R4 |

|---|---|---|---|---|

| Parent | Cl | CN | F | OH |

| Analog 1 | Br | CN | F | OH |

| Analog 2 | Cl | NO₂ | F | OH |

| Analog 3 | Cl | CN | H | OH |

| Analog 4 | Cl | CN | F | OMe |

| Analog 5 | CF₃ | CN | F | OH |

The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques would be employed, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups.

Melting Point and Elemental Analysis: These are used to assess the purity of the synthesized compounds.

Bioisosteric Replacements and Scaffold Hopping Strategies for Enhanced Properties

Bioisosteric replacement is a powerful strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound without drastically altering its chemical structure. slideshare.net This involves replacing a functional group with another that has similar steric and electronic properties. slideshare.net For this compound, several bioisosteric replacements could be considered to improve its drug-like properties. spirochem.com

Common bioisosteric replacements for the key functional groups in the parent compound are listed in the table below.

Table 2: Potential Bioisosteric Replacements for Functional Moieties

| Original Group | Potential Bioisosteres | Rationale for Replacement |

|---|---|---|

| Cyano (-CN) | Tetrazole, Oxadiazole, Carboxamide (-CONH₂) | Improve metabolic stability, modulate polarity, introduce new hydrogen bonding interactions. |

| Chloro (-Cl) | Trifluoromethyl (-CF₃), Bromine (-Br), Methyl (-CH₃) | Alter lipophilicity, size, and electronic properties. |

| Fluoro (-F) | Hydroxyl (-OH), Methoxy (-OCH₃), Hydrogen (-H) | Modulate hydrogen bonding potential and polarity. |

| Hydroxyl (-OH) | Amine (-NH₂), Thiol (-SH), Methoxy (-OCH₃) | Change hydrogen bond donor/acceptor character and pKa. |

| Phenyl Ring | Pyridine, Thiophene, Cyclohexyl | Reduce lipophilicity, improve solubility, alter metabolic profile, explore new binding interactions. nih.govdrughunter.com |

Scaffold hopping is a more advanced strategy that involves replacing the central core of the molecule (the biphenyl scaffold in this case) with a structurally different core that maintains the same spatial arrangement of key functional groups. This can lead to the discovery of novel chemical series with significantly different properties, potentially overcoming issues related to patentability or ADME properties of the original scaffold. For instance, a benzanilide (B160483) core could be explored as a replacement for the biphenyl moiety. nih.gov

Combinatorial Chemistry Approaches for Library Synthesis and Screening

Combinatorial chemistry provides a set of techniques for the rapid synthesis of a large number of compounds, known as a library, in a single process. wikipedia.org This approach is highly valuable for exploring the SAR of a lead compound in an efficient manner. nih.gov The synthesis of a combinatorial library of analogs of this compound could be achieved using solid-phase organic synthesis (SPOS). imperial.ac.uk

In a typical solid-phase approach, one of the building blocks, for example, a derivative of 2-fluorophenol, would be attached to a solid support (a resin bead). This immobilized fragment would then be reacted with a variety of coupling partners in a parallel or split-and-pool fashion to generate a large library of final compounds. wikipedia.orgnih.gov

The following table illustrates a simplified design for a combinatorial library based on the this compound scaffold, where R1 and R2 represent points of diversity.

Table 3: Example of a Combinatorial Library Design

| Building Block A (attached to solid support) | Building Block B (in solution) | Resulting Library Compound |

|---|---|---|

| 2-Fluoro-4-hydroxyphenyl boronic acid | 4-Bromo-2-cyanobenzonitrile | 4-(3-Cyano-4-bromophenyl)-2-fluorophenol |

| 4-Bromo-2-nitrobenzonitrile | 4-(3-Nitro-4-bromophenyl)-2-fluorophenol | |

| 2,4-Dibromobenzonitrile | 4-(3-Bromo-4-cyanophenyl)-2-fluorophenol | |

| 3-Fluoro-4-hydroxyphenyl boronic acid | 4-Bromo-2-cyanobenzonitrile | 4-(3-Cyano-4-bromophenyl)-3-fluorophenol |

| 4-Bromo-2-nitrobenzonitrile | 4-(3-Nitro-4-bromophenyl)-3-fluorophenol | |

| 2,4-Dibromobenzonitrile | 4-(3-Bromo-4-cyanophenyl)-3-fluorophenol |

Once synthesized, these libraries can be subjected to high-throughput screening to rapidly identify compounds with the desired activity. The "hits" from this screening can then be further optimized in a more focused and rational manner. imperial.ac.uk

Potential Research Applications of 4 4 Chloro 3 Cyanophenyl 2 Fluorophenol Non Clinical

Development as Chemical Probes for Biological Pathway Elucidation